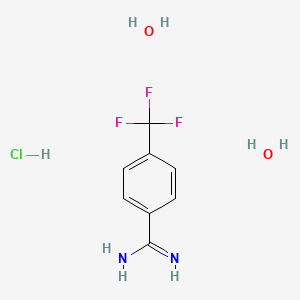

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZRQQZWBYRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660017 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-62-3 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Mechanism of Action for Novel Compounds: A Technical Guide Featuring 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate as a Case Study

An in-depth technical guide on the core mechanism of action of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate.

Abstract

In drug discovery and chemical biology, researchers often encounter compounds with intriguing biological activity but an unknown mechanism of action (MoA). This compound is a prime example of such a molecule—commercially available, yet largely uncharacterized in the scientific literature. This guide eschews a traditional monograph on a known MoA. Instead, it provides a comprehensive, field-proven framework for researchers to systematically elucidate the MoA of novel chemical entities, using this compound as a practical case study. We will navigate from initial in silico predictions to robust experimental target identification and validation, offering detailed protocols and the strategic rationale behind each step. This document serves as a roadmap for transforming a bioactive "hit" into a well-understood pharmacological tool or therapeutic lead.

Introduction: The "Orphan" Compound Challenge

The journey from a bioactive compound to a validated drug or chemical probe is fraught with challenges, the most critical of which is identifying its molecular target and elucidating its mechanism of action. Compounds like this compound exist in a scientific gray area; they are structurally defined and available, but their biological function remains a black box. This guide provides the tools and logical framework to illuminate that box. Our central thesis is that a systematic, multi-pronged approach, integrating computational analysis with modern experimental techniques, is the most effective strategy for MoA deconvolution.

The benzamidine scaffold itself offers a tantalizing clue. Benzamidine and its derivatives are well-known "privileged structures" in medicinal chemistry, frequently recognized as inhibitors of serine proteases due to their ability to mimic the guanidinium group of arginine. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the compound's physicochemical properties, such as its pKa and lipophilicity, potentially refining its target specificity and potency. Our investigation will use this structural hypothesis as a starting point.

Phase I: In Silico and Preliminary Biochemical Assessment

Before embarking on resource-intensive experimental work, a thorough computational and preliminary analysis can provide crucial direction. This initial phase aims to generate testable hypotheses about the compound's potential targets and off-targets.

Structural Similarity and Target Prediction

The first step is to leverage the vast repository of known ligand-target interactions. By comparing the structure of 4-(Trifluoromethyl)benzamidine to databases of bioactive molecules, we can identify known drugs or probes with similar scaffolds and infer potential targets.

Experimental Protocol: Computational Target Prediction

-

Obtain Compound Structure: Secure the 2D or 3D structure file (e.g., SDF or MOL file) for 4-(Trifluoromethyl)benzamidine.

-

Select Prediction Tools: Utilize a variety of web-based servers and software that employ different algorithms for target prediction. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

-

SuperPred: A web server for predicting the ATC class and targets of a compound.

-

SEA (Similarity Ensemble Approach): Compares a ligand's topological fingerprints against sets of ligands known to bind to specific targets.

-

-

Execute Searches: Submit the compound's structure to the selected platforms.

-

Analyze and Consolidate Results: Compile the predicted target lists from each tool. Look for consensus targets that appear across multiple platforms, as these represent higher-confidence predictions. For 4-(Trifluoromethyl)benzamidine, we would expect to see a high prevalence of serine proteases (e.g., thrombin, trypsin, factor Xa) in the results.

General Cellular Viability and Promiscuity Assays

A critical early experiment is to determine the compound's general effect on cell health. This helps establish a working concentration range for subsequent cell-based assays and flags compounds that are overtly cytotoxic or prone to non-specific effects.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

-

Cell Plating: Seed a relevant cell line (e.g., HeLa or HEK293 for a general screen) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Treat the cells with these concentrations for a relevant time period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically reduced by viable cells to produce a colored formazan product.

-

Absorbance Reading: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Phase II: Target Identification Strategies

With preliminary data in hand, the next phase involves experimentally identifying the specific molecular target(s) of the compound. There are three primary approaches: affinity-based, genetics-based, and expression-based.

Affinity-Based Target Identification (Chemical Proteomics)

This powerful approach uses the compound itself as a "bait" to pull its binding partners out of a complex biological sample, such as a cell lysate.

Workflow: Affinity Chromatography

-

Immobilization: The compound must first be synthesized with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads) without occluding its binding interface.

-

Incubation: The immobilized compound (the "affinity matrix") is incubated with a proteome source (e.g., cell lysate). Proteins that bind to the compound will be captured by the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads. This can be done by:

-

Competitive Elution: Adding a high concentration of the free (non-immobilized) compound to displace the bound proteins. This is the gold standard for identifying specific binders.

-

Denaturing Elution: Using harsh conditions (e.g., high salt, low pH, or SDS-PAGE loading buffer) to release all bound proteins.

-

-

Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Diagram: Affinity-Based Target ID Workflow

Caption: Workflow for affinity-based target identification.

Phase III: Target Validation and Mechanistic Characterization

Identifying a candidate target is a major milestone, but it is not the endpoint. The next crucial phase is to validate this interaction and characterize its functional consequences.

Direct Binding Assays

These biophysical techniques confirm a direct physical interaction between the compound and the purified candidate target protein.

| Assay Technique | Principle | Key Outputs | Pros | Cons |

| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip; compound flows over. Binding changes the refractive index. | KD (dissociation constant), kon, koff | Real-time, label-free, provides kinetics | Requires specialized equipment, protein immobilization can affect activity |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, solution-based | Requires large amounts of pure protein, lower throughput |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding. | ΔTm (shift in melting temp) | High-throughput, low protein consumption | Indirect measure of binding, buffer-sensitive |

Biochemical Functional Assays: Enzyme Inhibition Kinetics

Given our hypothesis that 4-(Trifluoromethyl)benzamidine is a protease inhibitor, a key validation step is to perform enzyme inhibition assays with purified candidate proteases identified in Phase II.

Experimental Protocol: Serine Protease Inhibition Assay

-

Reagents:

-

Purified target protease (e.g., Thrombin).

-

Substrate: A chromogenic or fluorogenic peptide substrate specific for the protease (e.g., a peptide ending in Arg-pNA for a trypsin-like protease).

-

Assay Buffer: A buffer that maintains optimal enzyme activity (e.g., Tris-HCl with CaCl2).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

IC50 Determination:

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add a serial dilution of the inhibitor and incubate for a set period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation (increase in absorbance or fluorescence) over time using a plate reader.

-

Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Mechanism of Inhibition (Michaelis-Menten Kinetics):

-

To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay by varying the substrate concentration at several fixed inhibitor concentrations.

-

Measure the initial reaction velocities (V0) for each condition.

-

Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Diagram: Enzyme Inhibition Analysis Workflow

Caption: Workflow for determining enzyme IC50 and mechanism of inhibition.

Conclusion and Future Directions

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By beginning with computational predictions and progressing through affinity-based target identification and rigorous biophysical and biochemical validation, researchers can build a compelling, evidence-based case for a specific MoA. The hypothetical workflow presented here, centered on the plausible identity of this compound as a serine protease inhibitor, provides a concrete template for such an investigation. The successful deconvolution of a compound's MoA is a critical step in its journey toward becoming a valuable tool for basic research or a foundation for new therapeutic strategies.

A Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate: Properties and Stability for the Research Professional

Introduction

In the landscape of modern drug discovery and chemical biology, intermediates and tool compounds with well-defined properties are indispensable. 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate stands out as a critical building block and a potent inhibitor of serine proteases. The presence of the trifluoromethyl (CF₃) group significantly enhances its metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive overview of the essential chemical properties and stability profile of this compound. Understanding these characteristics is paramount for its effective use in experimental design, ensuring both the integrity of the compound and the reproducibility of results. We will delve into its physicochemical properties, stability in solid and solution forms, and best practices for handling and storage, providing researchers with the authoritative information needed for its successful application.

Chemical Identity and Structure

Precise identification is the foundation of sound scientific research. This compound is the hydrated salt form of the parent compound, 4-(Trifluoromethyl)benzamidine. The hydrochloride salt form enhances solubility in aqueous media, while the dihydrate nature indicates the presence of two water molecules within the crystal lattice, which has implications for its molecular weight and handling.

-

IUPAC Name: 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride;dihydrate

-

Synonyms: 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate

-

CAS Number: 175278-62-3

-

Molecular Formula: C₈H₁₂ClF₃N₂O₂

-

Molecular Weight: 260.64 g/mol

Below is a diagram illustrating the chemical structure of the protonated 4-(Trifluoromethyl)benzamidinium ion, its chloride counter-ion, and the associated water molecules.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various experimental settings, from dissolution to interaction with biological targets. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 155 - 158 °C | [3][4] |

| pKa | Not empirically determined; expected to be highly basic (>11) | |

| Solubility (Proxy Data) | Water: ~3-50 mg/mL Ethanol: ~10 mg/mL DMSO: ~25 mg/mL | [5][6] |

Expert Insights:

-

Solubility: The solubility data provided is for the related compound, benzamidine hydrochloride.[5][6] This serves as a valuable starting point for experimental design. The hydrochloride salt form significantly improves aqueous solubility compared to the free base. For biological assays, creating a concentrated stock solution in DMSO followed by dilution in an aqueous buffer is a standard and effective protocol.

Stability Profile and Handling

The stability of a research compound is a critical parameter that can profoundly impact experimental outcomes. This compound has two primary stability concerns: its hygroscopicity in solid form and its susceptibility to hydrolysis in solution.

Solid-State Stability and Hygroscopicity

As a dihydrate, the compound contains bound water, but it is also hygroscopic , meaning it can readily absorb additional moisture from the atmosphere. This can lead to clumping, difficulty in accurate weighing, and potential degradation over time.

Causality and Best Practices: The affinity for water is a common trait for polar, crystalline salts. To maintain the integrity of the solid compound, strict adherence to proper storage and handling protocols is essential.

Experimental Protocol: Handling Hygroscopic Solids

-

Storage: Always store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.

-

Environment: When weighing or handling the compound, do so in a low-humidity environment if possible. A glove box with a controlled nitrogen or argon atmosphere is ideal but not always necessary for short periods.

-

Minimizing Exposure: Open the primary container only when ready to use. Weigh the required amount quickly and immediately reseal the container tightly.

-

Aliquotting: For frequently used materials, consider aliquotting the bulk supply into smaller, single-use vials to prevent repeated exposure of the entire stock to atmospheric moisture.

Solution Stability and Hydrolysis

The most significant chemical instability of this compound is the hydrolysis of the amidinium group in aqueous solutions. This reaction converts the active benzamidine derivative into the inactive 4-(trifluoromethyl)benzamide.

Mechanism and pH Dependence: Research on benzamidinium compounds demonstrates that they undergo hydrolysis at room temperature, particularly in neutral to basic aqueous solutions.[3][7][8] The reaction is initiated by the attack of a hydroxide ion (HO⁻) on the carbon atom of the amidine group.[7]

The rate of this hydrolysis is highly pH-dependent :

-

Acidic pH: The compound is most stable at acidic pH due to the low concentration of hydroxide ions.

-

Neutral to Basic pH: As the pH increases, the concentration of hydroxide ions rises, accelerating the rate of hydrolysis.[7] For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9, but this shortens dramatically to 6 days at pH 11 and just 15 hours at pH 13.[3][7][9]

Trustworthiness Through Self-Validation: The "Prepare Fresh" Mandate Given this inherent instability, it is imperative that all aqueous stock solutions and working solutions be prepared fresh daily . Storing aqueous solutions, even when frozen, is not recommended as the degradation process can still occur.[5] Adhering to this protocol is a self-validating system; it eliminates solution age as a variable, ensuring that the concentration and activity of the compound are consistent and reliable for every experiment.

Experimental Protocol: Solution Preparation

-

Solvent Choice: For a concentrated stock, dissolve the compound in anhydrous DMSO. DMSO is less prone to causing hydrolysis compared to water.

-

Working Solution: Prepare the final working solution immediately before use by diluting the DMSO stock into the desired aqueous buffer (e.g., PBS, Tris).

-

pH Consideration: If the experimental conditions allow, use a buffer with a pH below 8.0 to slow the rate of hydrolysis during the experiment.

-

Disposal: Discard any unused working solution at the end of the day. Do not store and reuse aqueous solutions.

Applications in Research

The primary application of 4-(Trifluoromethyl)benzamidine is as a reversible, competitive inhibitor of serine proteases , particularly those with trypsin-like activity.[1] These enzymes are characterized by a catalytic triad and a specificity pocket that accommodates basic amino acid residues like arginine and lysine.

The benzamidinium group mimics the guanidinium group of arginine, allowing it to bind effectively in the S1 pocket of these enzymes. The trifluoromethyl group enhances binding affinity and improves the compound's overall pharmacological properties. Its utility spans various research areas, including:

-

Enzyme Kinetics: Studying the mechanism and function of specific trypsin-like proteases.

-

Drug Development: Serving as a scaffold or lead compound for developing therapeutics targeting proteases involved in cancer, inflammation, or viral entry.[1][2]

-

Protease Inhibition: Used in protein purification and cell lysis buffers (as part of a protease inhibitor cocktail) to prevent the degradation of target proteins.

Conclusion

This compound is a powerful tool for researchers, but its efficacy is intrinsically linked to its proper handling and an awareness of its stability limitations. Its hygroscopic nature demands careful storage in a dry environment, while its susceptibility to pH-dependent hydrolysis in aqueous media makes the daily preparation of fresh solutions a non-negotiable protocol. By adhering to the guidelines outlined in this document, scientists can ensure the chemical integrity of this important reagent, leading to more accurate, reproducible, and reliable experimental outcomes.

References

- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 2. 4-Fluoro-2-trifluoromethyl-benzamidine | C8H6F4N2 | CID 53404307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. chemrxiv.org [chemrxiv.org]

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS number and molecular weight

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

This guide provides a comprehensive technical overview of this compound, a crucial molecule in the landscape of enzyme inhibition and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, mechanism of action, synthesis, and practical applications, with a focus on scientific integrity and field-proven insights.

Core Compound Identification and Physicochemical Properties

4-(Trifluoromethyl)benzamidine and its salts are potent inhibitors of serine proteases. The hydrochloride dihydrate form is a specific variant used in research. It is critical to distinguish between the different forms of this compound, as their CAS numbers and molecular weights differ.

The anhydrous hydrochloride salt is commonly referenced with CAS number 38980-96-0 and a molecular weight of 224.61 g/mol .[1] However, the dihydrate form is specifically identified by CAS Number 175278-62-3 .[2][3]

The molecular formula for the dihydrate is C₈H₇F₃N₂·HCl·2H₂O. Based on this, the calculated molecular weight is 260.64 g/mol . It is important to note a discrepancy in some commercial listings, which cite a molecular weight of 330.20 g/mol for the dihydrate.[2] Researchers should rely on the molecular formula for the most accurate molecular weight calculation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate | [3] |

| CAS Number | 175278-62-3 | [2][3] |

| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [2] |

| Molecular Weight | 260.64 g/mol (Calculated) | |

| Appearance | White to almost white powder or crystalline solid | |

| Melting Point | 155 °C (for dihydrate)[2], 167 °C (for hydrochloride) | [2] |

| Purity | Typically >98.0% (HPLC) | |

| Key Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

The Scientific Rationale: Mechanism of Action as a Serine Protease Inhibitor

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases.[4] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in physiological processes ranging from digestion to blood coagulation. Their dysregulation is implicated in numerous diseases.

The inhibitory action of 4-(Trifluoromethyl)benzamidine stems from its structural mimicry of the natural substrate, arginine. The positively charged amidinium group, C(=NH)NH₂, interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases. This high-affinity binding event blocks the active site, preventing the enzyme from processing its native substrates.

The inclusion of the trifluoromethyl (-CF₃) group at the para-position of the benzene ring is a strategic chemical modification. This strongly electron-withdrawing group enhances the compound's properties in several ways:

-

Increased Potency: The -CF₃ group can influence the electronic distribution of the molecule, potentially strengthening the interaction with the active site.

-

Enhanced Lipophilicity: This modification increases the molecule's ability to cross cellular membranes.[5]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by cytochrome P450 enzymes.[5][6]

This combination of a potent binding motif (benzamidine) and a stability-enhancing group (-CF₃) makes it a valuable tool for biochemical research and a promising scaffold for drug development.[5]

References

- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidine hydrochloride is a pivotal building block in medicinal chemistry and drug discovery. Its utility stems from the presence of the trifluoromethyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amidine functional group is a common feature in pharmacologically active compounds, known for its ability to participate in hydrogen bonding and salt bridge formation with biological macromolecules. The dihydrate form is often encountered in solid-state preparations, and its characterization is crucial for quality control and understanding its physicochemical properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethyl)benzamidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected spectral features but also the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(trifluoromethyl)benzamidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is critical. It readily dissolves the hydrochloride salt and its residual proton signal (around 2.50 ppm) can be used as a secondary chemical shift reference. The presence of exchangeable protons (from the amidinium group and water of hydration) will often lead to broad signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H2, H6) | ~7.9-8.1 | Doublet | 2H |

| Aromatic (H3, H5) | ~7.7-7.9 | Doublet | 2H |

| Amidinium (-NH₂) | ~9.0-9.5 | Broad Singlet | 4H (includes exchangeable protons) |

| Water (H₂O) | ~3.3 | Broad Singlet | 4H |

Interpretation:

-

Aromatic Region: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethyl group (H3, H5) are expected to be downfield from the protons ortho to the amidinium group (H2, H6).

-

Amidinium Protons: Due to proton exchange and quadrupolar relaxation from the nitrogen atoms, the amidinium protons typically appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and the solvent used.

-

Water of Hydration: The protons of the two water molecules in the dihydrate will also be present, likely as a broad singlet. The integration of this peak relative to the aromatic protons can confirm the hydration state.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | | :--- | :--- | :--- | :--- | | Amidinium (C=N) | ~165 | Singlet | | Aromatic (C1) | ~135 | Singlet | | Aromatic (C4) | ~132 | Quartet | | Aromatic (C2, C6) | ~129 | Singlet | | Aromatic (C3, C5) | ~126 | Quartet | | Trifluoromethyl (-CF₃) | ~124 | Quartet |

Interpretation:

-

¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum is the observation of through-bond coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group. This results in the splitting of the signals for C4, C3/C5, and the CF₃ carbon into quartets. The magnitude of these coupling constants (J_CF) provides valuable structural information. For instance, the one-bond coupling (¹J_CF) for the CF₃ carbon is typically large (~272 Hz).[1]

-

Quaternary Carbons: The signals for the amidinium carbon (C=N), the carbon attached to the amidinium group (C1), and the carbon bearing the trifluoromethyl group (C4) will appear as singlets (or a quartet for C4) with no attached protons in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | ~ -63 | Singlet |

Interpretation:

-

Chemical Shift: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the aromatic ring. For a 4-(trifluoromethyl)phenyl group, a chemical shift of around -63 ppm relative to CFCl₃ is expected.[1]

-

Singlet Multiplicity: As there are no neighboring fluorine or hydrogen atoms within three bonds to couple with, the ¹⁹F NMR spectrum will show a single, sharp peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: Solid-State IR Spectroscopy (ATR)

Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.

Expert Insight: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation. It is important to collect a background spectrum immediately before the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

Interpretation of Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 (broad) | N-H stretch, O-H stretch | Amidinium (-NH₂), Water (H₂O) |

| 1680-1640 | C=N stretch | Amidinium (C=N) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

Interpretation:

-

N-H and O-H Stretching: The presence of the amidinium group and water of hydration will result in a broad absorption band in the high-frequency region of the spectrum.

-

C=N Stretching: The carbon-nitrogen double bond of the amidinium group gives rise to a characteristic absorption in the region of 1680-1640 cm⁻¹.

-

C-F Stretching: The most intense bands in the spectrum are typically due to the C-F stretching vibrations of the trifluoromethyl group, which appear in the 1350-1100 cm⁻¹ range. The exact positions and shapes of these bands are highly characteristic of the CF₃ group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

Caption: General workflow for acquiring a mass spectrum using ESI.

Expert Insight: Electrospray ionization is a soft ionization technique well-suited for polar and ionic compounds like 4-(trifluoromethyl)benzamidine hydrochloride. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

Predicted Mass Spectrum

-

Molecular Ion: The free base of 4-(trifluoromethyl)benzamidine has a molecular weight of 188.15 g/mol . In ESI-MS, the protonated molecule, [C₈H₇F₃N₂ + H]⁺, will be observed at m/z 189.07.

-

High-Resolution MS: Accurate mass measurement can confirm the elemental composition. The calculated exact mass for [C₈H₈F₃N₂]⁺ is 189.0688.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for related benzamides include the loss of ammonia or the cleavage of the amidine group.[2]

Conclusion

The comprehensive spectroscopic analysis of 4-(trifluoromethyl)benzamidine hydrochloride dihydrate, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides unambiguous confirmation of its chemical structure. The data presented in this guide, including expected chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, serve as a valuable reference for researchers in the fields of medicinal chemistry, drug development, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and quality control of this important chemical entity.

References

An In-depth Technical Guide to the Potential Biological Targets of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a synthetic small molecule that belongs to the class of benzamidine derivatives. These compounds are recognized as potent, competitive, and reversible inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known and potential biological targets of 4-(Trifluoromethyl)benzamidine, with a primary focus on its role as a serine protease inhibitor. We will delve into its mechanism of action, explore its interactions with key enzymes such as urokinase-type plasminogen activator (uPA), thrombin, and trypsin, and discuss the downstream signaling pathways affected by its inhibitory activity. Furthermore, this guide will provide detailed experimental protocols for assessing its enzymatic inhibition and will touch upon its application as a synthetic intermediate in the development of other therapeutic agents.

Introduction: The Chemical and Pharmacological Profile of this compound

4-(Trifluoromethyl)benzamidine is a benzamidine derivative characterized by the presence of a trifluoromethyl group at the para position of the benzene ring. This substitution can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic nature, which in turn can affect its biological activity. The compound is typically available as a hydrochloride salt in its dihydrate form, which enhances its stability and solubility in aqueous solutions for experimental use.

The core chemical structure of benzamidine mimics the side chains of arginine and lysine, allowing it to act as a competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to these basic amino acid residues. The positively charged amidinium group at physiological pH is crucial for its interaction with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes.

Mechanism of Action: A Competitive Inhibitor of Serine Proteases

The primary mechanism of action of 4-(Trifluoromethyl)benzamidine is the competitive and reversible inhibition of serine proteases.[1] This inhibition occurs through the binding of the benzamidine moiety to the active site of the enzyme, specifically within the S1 substrate-binding pocket.

Structural Basis of Inhibition:

The interaction between benzamidine derivatives and the S1 pocket of serine proteases is well-characterized by X-ray crystallography studies.[2][3] The key interactions include:

-

Electrostatic Interaction: The cationic amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket. The trifluoromethyl group at the para-position is expected to enhance these hydrophobic interactions.

This binding of 4-(Trifluoromethyl)benzamidine to the active site physically blocks the entry of the natural substrate, thereby preventing the catalytic activity of the enzyme. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Primary Biological Targets and Their Associated Signaling Pathways

The primary biological targets of 4-(Trifluoromethyl)benzamidine are a range of trypsin-like serine proteases that play critical roles in various physiological and pathological processes.

Urokinase-Type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[4] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is a key regulator of extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[4] Elevated levels of uPA are strongly associated with tumor invasion and metastasis in several types of cancer.[3]

Signaling Pathway:

The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity, leading to the generation of plasmin.[5] Plasmin, a broad-spectrum protease, can directly degrade components of the ECM, such as fibronectin and laminin.[6] It can also activate matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[7] The uPA/uPAR complex can also interact with other cell surface receptors, such as integrins and G protein-coupled receptors, to initiate intracellular signaling cascades that promote cell migration, proliferation, and survival.[5][8]

By inhibiting uPA, 4-(Trifluoromethyl)benzamidine can block the activation of plasminogen and subsequently inhibit ECM degradation and cell invasion, making it a valuable tool for studying the role of uPA in cancer biology.

Thrombin

Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[9] Beyond its role in hemostasis, thrombin is also a potent activator of cellular signaling through the protease-activated receptors (PARs), particularly PAR1, PAR3, and PAR4.[10] Thrombin signaling is implicated in inflammation, wound healing, and cancer progression.[9][10]

Signaling Pathway:

Thrombin cleaves the N-terminal domain of PARs, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[11] This activation triggers G-protein-coupled signaling cascades, leading to various cellular responses, including platelet activation, endothelial cell activation, and smooth muscle cell proliferation.[9][12]

Inhibition of thrombin by 4-(Trifluoromethyl)benzamidine can interfere with both blood coagulation and PAR-mediated signaling, making it a useful probe for studying the multifaceted roles of thrombin.

Trypsin

Trypsin is a well-known digestive serine protease produced in the pancreas. It plays a crucial role in the digestion of proteins in the small intestine. In addition to its digestive function, trypsin can also act as a signaling molecule by activating PAR2.[13] Dysregulation of trypsin activity is associated with pancreatitis and has been implicated in cancer pain.[14]

Signaling Pathway:

Similar to thrombin's action on other PARs, trypsin cleaves and activates PAR2, initiating intracellular signaling cascades that can lead to inflammatory responses and nociceptive sensitization.[13][14] The trypsin-PAR2 signaling pathway can involve the activation of mitogen-activated protein kinase (MAPK) and other kinases.[13]

4-(Trifluoromethyl)benzamidine, as a potent trypsin inhibitor, can be used to study the physiological and pathological roles of trypsin-mediated signaling.

Plasmin

As the downstream effector of uPA and tissue-type plasminogen activator (tPA), plasmin is a broad-spectrum serine protease. Its primary role is in fibrinolysis, the breakdown of blood clots. However, it is also heavily involved in ECM degradation, both directly and indirectly through the activation of MMPs.[6][7]

By inhibiting the upstream activator uPA, 4-(Trifluoromethyl)benzamidine indirectly inhibits plasmin generation. It is also plausible that it could directly inhibit plasmin, as both are trypsin-like serine proteases.

Quantitative Analysis of Inhibitory Potency

| Target Enzyme | Inhibitor | Ki Value (µM) | IC50 Value (µM) | Reference |

| Trypsin | Benzamidine | 19 | - | [15] |

| Thrombin | Benzamidine | 220 | - | [16] |

| Plasmin | Benzamidine | 350 | - | [16] |

| uPA | 4-Aminobenzamidine | 82 | - | [17] |

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The value for uPA is for 4-aminobenzamidine, a closely related derivative.

Experimental Protocols for Assessing Inhibitory Activity

Urokinase Inhibition Assay (Chromogenic)

This protocol describes a general method for determining the inhibitory activity of 4-(Trifluoromethyl)benzamidine against human urokinase using a chromogenic substrate.

Materials:

-

Human urokinase (low nM range)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

This compound (test inhibitor)

-

Known uPA inhibitor (e.g., amiloride) as a positive control

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of 4-(Trifluoromethyl)benzamidine in DMSO and create a serial dilution series.

-

In a 96-well plate, add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor (DMSO vehicle).

-

Add a defined amount of human uPA to each well.

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol outlines a method for assessing the inhibition of bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Bovine trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6

-

This compound (test inhibitor)

-

1 mM HCl

-

Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

-

Prepare a stock solution of trypsin in cold 1 mM HCl.

-

Prepare a stock solution of the test inhibitor in the assay buffer.

-

Prepare the BAEE substrate solution in the assay buffer.

-

In a cuvette, mix the assay buffer, the trypsin solution, and the test inhibitor at various concentrations. Include a control without the inhibitor.

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the BAEE substrate solution.

-

Immediately record the increase in absorbance at 253 nm for approximately 5 minutes. The rate of change in absorbance is proportional to the trypsin activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the mode of inhibition and the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Role as a Synthetic Intermediate

Beyond its direct biological activities, 4-(Trifluoromethyl)benzamidine serves as a crucial synthetic intermediate in the pharmaceutical industry. Notably, it is used in the synthesis of more complex molecules, including certain Poly(ADP-ribose) polymerase (PARP) inhibitors.[18][19] It is important to clarify that based on the current scientific literature, 4-(Trifluoromethyl)benzamidine itself is not a direct PARP inhibitor. Instead, its chemical structure provides a scaffold for the elaboration into final drug products that target PARP enzymes.

Conclusion

This compound is a valuable research tool for studying the roles of serine proteases in various biological processes. Its primary mechanism of action is the competitive and reversible inhibition of trypsin-like serine proteases, including uPA, thrombin, and trypsin. By targeting these enzymes, it can modulate key signaling pathways involved in cancer progression, coagulation, and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the inhibitory properties of this compound. While it is also a key intermediate in the synthesis of other drugs, its direct effects on serine proteases warrant further investigation to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of plasmin and gelatinase in extracellular matrix degradation by cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Surface Remodeling by Plasmin: A New Function for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 19. researchgate.net [researchgate.net]

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in vitro enzyme inhibition studies

An In-Depth Technical Guide to the In Vitro Enzyme Inhibition of 4-(Trifluoromethyl)benzamidine: A Focus on Serine Proteases

Introduction

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. A well-established class of inhibitors for these enzymes is the benzamidine scaffold.[1][2] These small molecules act as competitive inhibitors, mimicking the side chains of arginine or lysine to interact with the specificity pocket (S1) of trypsin-like serine proteases.[2]

This guide focuses on a specific derivative, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate , a compound of interest for its potential as a research tool and a building block in drug discovery. The inclusion of a trifluoromethyl (CF₃) group—a common bioisostere for a methyl group—can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its binding affinity and cellular activity.[3]

As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the in vitro characterization of this inhibitor. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach. This guide will use bovine trypsin as a model enzyme to detail the complete workflow, from initial IC₅₀ determination to the elucidation of the inhibition constant (Kᵢ) and the mechanism of action (MOA).

Section 1: Foundational Concepts in Enzyme Inhibition

A rigorous analysis of an inhibitor requires a firm grasp of fundamental kinetic principles. The inhibitory potency of a compound is not a single number but is defined by several key parameters.

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[4] While widely used for initial screening and ranking of compounds, it is crucial to recognize that the IC₅₀ value is highly dependent on the concentrations of the enzyme and, most importantly, the substrate.[5][6] Therefore, comparing IC₅₀ values between different experiments or labs can be misleading unless conditions are identical.[5]

-

Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the enzyme-inhibitor (EI) complex. It represents the intrinsic binding affinity between the inhibitor and the enzyme.[4] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration, making it the gold standard for quantifying and comparing inhibitor potency.[5][6] For a competitive inhibitor, the relationship between these two parameters is defined by the Cheng-Prusoff equation :[5][7]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.

-

Mechanism of Action (MOA): Reversible inhibitors are primarily classified by their mechanism of binding to the enzyme. Elucidating the MOA is critical for understanding how the inhibitor functions and for guiding structure-activity relationship (SAR) studies.

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Kₘ (Kₘ,app) but does not change the maximum velocity (Vₘₐₓ). Benzamidines are classic competitive inhibitors of trypsin.[2][8]

-

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex at an allosteric site. This reduces the Vₘₐₓ but does not affect the Kₘ.

-

Uncompetitive Inhibition: The inhibitor binds only to the ES complex. This mechanism reduces both Vₘₐₓ and Kₘ.

-

These mechanisms can be readily distinguished using double reciprocal plots, such as the Lineweaver-Burk plot.

Caption: Mechanisms of Competitive and Non-competitive Inhibition.

Section 2: Physicochemical Properties and Reagent Preparation

Accurate and reproducible results begin with the proper handling and preparation of the inhibitor.

Physicochemical Data

The compound is the hydrochloride salt dihydrate form of 4-(Trifluoromethyl)benzamidine. It is essential to use the correct molecular weight that accounts for the salt and water molecules for accurate concentration calculations.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 175278-62-3 | [9] |

| Molecular Formula | C₈H₇F₃N₂ · HCl · 2H₂O | Derived |

| Molecular Weight | 260.64 g/mol | Derived |

| Appearance | White to off-white solid | [10] |

| Solubility | Soluble in water | [2] |

Note: The anhydrous hydrochloride salt (CAS 38980-96-0) has a molecular weight of 224.61 g/mol .[10][11] Always verify the specific form of the compound from the supplier certificate of analysis.

Protocol: Preparation of Inhibitor Stock and Working Solutions

Causality: Preparing a high-concentration, validated stock solution in a suitable solvent is critical to minimize errors from weighing small quantities and to avoid solubility issues. Serial dilutions are then used to generate the range of concentrations needed for the assay, ensuring consistency and accuracy across the dose-response curve.

Methodology:

-

Calculate Mass for Stock Solution: To prepare a 10 mM stock solution (100 µL volume), you would need:

-

Mass = 10 mmol/L * 0.0001 L * 260.64 g/mol = 0.00026064 g = 0.26 mg.

-

Expert Insight: Weighing such a small mass accurately is difficult. It is best practice to prepare a larger volume (e.g., 1-5 mL) to increase the required mass (e.g., 2.6 mg for 1 mL).

-

-

Weighing and Dissolution:

-

Accurately weigh the calculated amount of this compound using an analytical balance.

-

Transfer the solid to an appropriate microcentrifuge tube or vial.

-

Add the calculated volume of high-purity water (or assay buffer) to achieve the target stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the solid is completely dissolved. Visually inspect for any particulates.

-

-

Serial Dilutions:

-

Perform serial dilutions from the 10 mM stock to create working solutions. For an IC₅₀ determination, a 10-point, 3-fold dilution series is common.

-

For example, dilute the 10 mM stock to 1 mM, then perform serial dilutions from the 1 mM solution in the assay buffer. This prevents the transfer of high concentrations of the stock solvent (if different from the assay buffer) into the final reaction.

-

-

Storage:

-

Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of the compound in solution should be validated if stored for extended periods.

-

Section 3: Experimental Workflow for IC₅₀ Determination

The following workflow provides a robust method for determining the IC₅₀ value of 4-(Trifluoromethyl)benzamidine against trypsin.

Caption: Standard workflow for in vitro IC₅₀ determination.

Protocol 3.1: Trypsin Inhibition Assay Using a Chromogenic Substrate

Principle: This assay utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA). Trypsin cleaves the amide bond after the arginine residue, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at ~405 nm, is directly proportional to the trypsin activity.

Materials & Reagents:

-

Inhibitor: this compound solutions (prepared as in Sec 2.2).

-

Enzyme: Bovine pancreatic trypsin (e.g., TPCK-treated to inactivate chymotrypsin). Prepare a stock solution in 1 mM HCl to maintain stability and dilute to the final working concentration in assay buffer just before use.

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA). Prepare a concentrated stock (e.g., 100 mM) in DMSO and dilute in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (Ca²⁺ is a cofactor that stabilizes trypsin).

-

Instrumentation: 96-well microplate spectrophotometer capable of kinetic measurements.

-

Labware: Clear, flat-bottom 96-well microplates.

Step-by-Step Methodology (Final Volume: 200 µL):

-

Plate Mapping: Design the plate layout to include:

-

Substrate Blank: Buffer only.

-

Negative Control (100% Activity): Buffer, Enzyme, Substrate (no inhibitor).

-

Positive Control (100% Inhibition): Buffer, Enzyme, Substrate, and a known potent trypsin inhibitor (e.g., Benzamidine).

-

Test Wells: Buffer, Enzyme, Substrate, and serial dilutions of 4-(Trifluoromethyl)benzamidine.

-

-

Reagent Addition:

-

Add 160 µL of assay buffer to all wells.

-

Add 20 µL of the appropriate inhibitor dilution (or buffer for control wells) to each well. This results in a 1.1x concentration of the inhibitor.

-

-

Enzyme Pre-incubation:

-

Add 20 µL of the trypsin working solution to all wells except the substrate blank.

-

Mix the plate gently and incubate for 15 minutes at room temperature.

-

Causality: This pre-incubation step allows the reversible inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the BApNA substrate solution to all wells. The final concentration of substrate should be at or near its Kₘ value for trypsin (~0.1-0.5 mM) for sensitive IC₅₀ determination.

-

-

Kinetic Measurement:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate Initial Rates (V₀): For each well, plot absorbance vs. time. The initial rate is the slope of the linear portion of this curve (typically the first 5-10 minutes). Express this as mOD/min.

-

Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100

-

Generate Dose-Response Curve: Plot % Inhibition vs. the logarithm of the inhibitor concentration.

-

Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on the fitted curve.

Section 4: Determining the Mechanism of Inhibition (MOA) and Kᵢ

Once the IC₅₀ is established, the next critical step is to determine the Kᵢ and confirm the MOA. This requires a more complex experimental design where both substrate and inhibitor concentrations are varied.

Protocol 4.1: Kinetic Analysis via Substrate-Velocity Experiments

Principle: By measuring the reaction rate at multiple substrate concentrations in the presence of different, fixed concentrations of the inhibitor, we can generate data for a Lineweaver-Burk plot. The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.

Step-by-Step Methodology:

-

Select Inhibitor Concentrations: Based on the previously determined IC₅₀ and the Cheng-Prusoff equation, estimate the Kᵢ. Choose several fixed concentrations of the inhibitor bracketing the estimated Kᵢ (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ).

-

Perform Substrate Titration: For each fixed inhibitor concentration, perform a full substrate titration. This involves setting up a series of reactions with varying substrate concentrations (e.g., from 0.2 x Kₘ to 10 x Kₘ).

-

Execute the Assay: Follow the same procedure as the IC₅₀ assay (Protocol 3.1), but instead of varying the inhibitor concentration in each well, you will be varying the substrate concentration for each set of inhibitor conditions.

-

Measure Initial Rates: Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis and Visualization:

-

Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will visually show the effect of the inhibitor on the reaction kinetics.

-

Lineweaver-Burk Plot:

-

Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).

-

Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph.

-

Interpretation for Competitive Inhibition (Expected for Benzamidine): The resulting lines will intersect at the same point on the y-axis (1/Vₘₐₓ), indicating that Vₘₐₓ is unchanged. The x-intercepts (-1/Kₘ,app) will shift towards the right as inhibitor concentration increases, indicating an increase in the apparent Kₘ.

-

-

Calculating Kᵢ:

-

The Kᵢ can be determined graphically or by calculation. A common method is to create a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the corresponding inhibitor concentration [I]. The x-intercept of this secondary plot is equal to -Kᵢ.

-

Alternatively, Kᵢ can be calculated from the apparent Kₘ (Kₘ,app) derived from each inhibitor concentration using the formula for competitive inhibition: Kₘ,app = Kₘ * (1 + [I]/Kᵢ)

-

Section 5: Data Summary and Best Practices

A clear summary of the final, validated data is the culmination of the experimental work.

Summary of Kinetic Parameters (Hypothetical Data)

| Parameter | Value | Description |

| Kₘ (BApNA) | 0.35 ± 0.04 mM | Michaelis constant for the substrate with trypsin. |

| IC₅₀ | 25.6 ± 2.1 µM | Inhibitor concentration causing 50% inhibition at [S] = Kₘ. |

| Mechanism of Action | Competitive | Confirmed by Lineweaver-Burk analysis. |

| Kᵢ | 12.8 ± 1.5 µM | Dissociation constant of the enzyme-inhibitor complex. |

Trustworthiness: The Importance of Controls and Self-Validation

Every protocol must be a self-validating system. The integrity of your data relies on meticulously planned controls.

-

No-Enzyme/No-Substrate Controls: These are essential to determine the rate of non-enzymatic substrate degradation or signal interference from assay components.[12] This background rate must be subtracted from all measurements.

-

Linearity of Reaction: Always confirm that your initial rate measurements are taken from the linear phase of the reaction progress curve. If the curve is not linear, it may indicate substrate depletion, product inhibition, or enzyme instability.

-

Inhibitor Interference: Test the inhibitor at its highest concentration in the absence of the enzyme to ensure it does not absorb at the detection wavelength (405 nm) or otherwise interfere with the assay readout.

Conclusion

This guide provides a detailed, technically grounded methodology for the complete in vitro characterization of This compound as a serine protease inhibitor. By employing trypsin as a model system, we have outlined the path from fundamental reagent preparation to the determination of IC₅₀, and finally to the elucidation of a definitive Kᵢ and mechanism of action. The principles and protocols described herein are not merely a set of instructions but a framework for rigorous scientific inquiry. Adherence to these experimental design principles, including the thoughtful application of controls and an understanding of the underlying kinetics, will ensure the generation of high-quality, reliable, and publishable data for any researcher investigating this or similar enzyme inhibitors.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. courses.edx.org [courses.edx.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]

- 11. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Initial Screening of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in Cell Lines

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a compound of interest for its potential as a serine protease inhibitor. As drug discovery pipelines demand early and robust decision-making, a structured, multi-tiered screening approach is essential to characterize a compound's biological activity, determine its potency, and elucidate its mechanism of action.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental phase. We will progress from foundational cell line selection and compound handling to primary screening for cytotoxic and antiproliferative effects, and finally to secondary, mechanism-driven assays to confirm target engagement.

Introduction: Understanding the Candidate Compound

4-(Trifluoromethyl)benzamidine belongs to the benzamidine class of molecules. The core benzamidine structure is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases, such as trypsin and thrombin, by mimicking the natural substrate arginine.[2] The addition of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, improve target binding affinity, and increase cell membrane permeability due to its lipophilic nature.[3]

Therefore, this compound (CAS: 175278-62-3) is hypothesized to function as a serine protease inhibitor.[4][5] Serine proteases are a large family of enzymes implicated in a vast range of pathologies, including cancer, inflammation, and coagulation, making them attractive therapeutic targets.[6][7][8] The initial screening process outlined herein is designed to rigorously test this hypothesis and establish a foundational dataset for the compound's further development.

Phase I: Foundational Strategy and Compound Preparation

The success of any screening campaign hinges on meticulous preparation and a sound strategic plan. This initial phase involves selecting the right biological systems and ensuring the test compound is handled correctly.

Rationale for Cell Line Selection

Choosing the appropriate cell lines is a critical first step that dictates the relevance of the screening data. The selection should be hypothesis-driven. Given the target class (serine proteases), a panel of cell lines should be chosen based on known protease expression profiles and disease relevance.

-

Primary Target-Rich Lines: Select cell lines known to overexpress specific serine proteases relevant to a disease of interest (e.g., prostate cancer cells like PC-3 or LNCaP for prostate-specific antigen (PSA), or pancreatic cancer cells like PANC-1 for urokinase-type plasminogen activator (uPA)).

-

Broad Cancer Panel: To assess the breadth of activity, include a panel of cell lines from diverse tissue origins (e.g., breast, lung, colon). High-content screening approaches have demonstrated that the optimal cell line choice depends on the specific goal, whether it's identifying bioactive compounds or categorizing them by mechanism of action.[9]

-

Non-Malignant Control: Include a non-cancerous cell line (e.g., human fibroblasts or epithelial cells like MCF-10A) to establish a preliminary therapeutic window. A significant difference in potency between cancer and non-cancer cells is a desirable characteristic for a potential therapeutic agent.[1]

Compound Handling and Stock Solution Preparation

Integrity of the test agent is paramount. Proper solubilization and storage prevent degradation and ensure accurate, reproducible concentration-response data.

Protocol: Preparation of 10 mM Master Stock

-

Verification: Confirm the identity and purity of the compound. The molecular weight of this compound is 260.64 g/mol .

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.61 mg of the compound.

-

Calculation: 0.010 mol/L * 0.001 L * 260.64 g/mol = 0.00261 g = 2.61 mg

-

-

Solubilization: Add 1 mL of sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO) to the weighed compound.

-

Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Aliquoting & Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Overall Screening Workflow

The initial evaluation follows a tiered approach, moving from broad phenotypic assessment to specific target validation. This ensures that resources are focused on compounds with promising activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. jelsciences.com [jelsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for the Characterization and Inhibition of Serine Proteases

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Serine proteases represent a vast and critical class of enzymes involved in numerous physiological and pathological processes, making them prime targets for therapeutic intervention and biochemical investigation.[1][2] The specific and reliable inhibition of these enzymes is paramount for elucidating their function and for developing novel drugs. This application note provides a comprehensive guide to the use of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a potent and reversible competitive inhibitor of trypsin-like serine proteases. We will delve into the mechanistic rationale for its efficacy, highlighting the synergistic roles of the benzamidine scaffold and the trifluoromethyl functional group. This guide furnishes detailed, field-tested protocols for determining key inhibitory parameters such as IC₅₀ and Kᵢ, complete with workflows for experimental design, data analysis, and troubleshooting. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this inhibitor in their serine protease research programs.

Introduction to 4-(Trifluoromethyl)benzamidine: A Tool for Precision Protease Inhibition

The study of serine proteases, from their role in blood coagulation to cancer progression, necessitates tools that can modulate their activity with precision.[2][3] Benzamidine and its derivatives have long been recognized as effective competitive inhibitors of serine proteases, particularly those that cleave substrates after basic amino acid residues like arginine and lysine.[4][5][6] 4-(Trifluoromethyl)benzamidine builds upon this established scaffold, incorporating a key functional group that enhances its inhibitory properties.

Physicochemical Properties

A clear understanding of the inhibitor's physical and chemical characteristics is the first step in rigorous experimental design.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | Benzenecarboximidamide, 4-(trifluoromethyl)-, hydrochloride, hydrate (1:1:2) | [8] |

| CAS Number | 175278-62-3 | [7][8] |

| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [8] |

| Molecular Weight | 260.64 g/mol | [8] |

| Appearance | White to off-white solid | [4] |